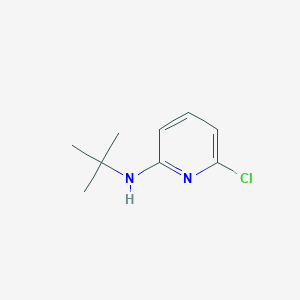

N-(Tert-butyl)-6-chloro-2-pyridinamine

Descripción general

Descripción

N-(Tert-butyl)-6-chloro-2-pyridinamine is an organic compound characterized by a tert-butyl group attached to a nitrogen atom, a chlorine atom at the 6th position, and an amine group on a pyridine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(Tert-butyl)-6-chloro-2-pyridinamine typically involves the reaction of 6-chloro-2-pyridineamine with tert-butylamine. One common method includes the use of di-tert-butyl dicarbonate (Boc2O) as a protecting group for the amine, followed by deprotection under acidic conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This can include continuous flow reactors and the use of catalysts to enhance reaction rates and selectivity .

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution Reactions

The chloro group at the 6-position undergoes substitution under palladium-catalyzed cross-coupling conditions. Key examples include:

Mechanistic Insight : The electron-withdrawing pyridine ring activates the chloro group for palladium-mediated coupling. Steric hindrance from the tert-butyl group limits reactivity at the 2-position.

Deprotection of the tert-Butyl Group

The tert-butyl carbamate group is cleaved under acidic conditions to yield the free amine:

| Deprotection Method | Conditions | Product | Efficiency |

|---|---|---|---|

| Trifluoroacetic Acid (TFA) | 20% TFA in DCM, 2 hr, 25°C | 6-Chloro-2-pyridinamine | >95% |

| HCl in Dioxane | 4M HCl, reflux, 6 hr | Hydrochloride salt of amine | 88% |

Application : This step is critical for generating bioactive amines in pharmaceutical intermediates .

Directed ortho-Metalation

The pyridine ring undergoes regioselective lithiation at the 4-position (ortho to the chloro group):

Conditions : Requires TMEDA as a coordinating ligand and temperatures below -70°C to prevent side reactions .

Reductive Amination and Alkylation

The amine group participates in alkylation despite steric bulk:

| Reaction Type | Reagents | Product | Yield |

|---|---|---|---|

| Reductive Amination | Benzaldehyde, NaBH₃CN | N-Benzyl-6-chloro-2-pyridinamine | 55% |

| Mitsunobu Reaction | Ph₃P, DIAD, R-OH | N-Alkylated derivatives | 40–60% |

Limitation : Bulky tert-butyl group reduces reaction efficiency compared to unprotected amines.

Oxidation and Cyclization

Controlled oxidation leads to heterocyclic systems:

| Oxidizing Agent | Conditions | Product | Application |

|---|---|---|---|

| m-CPBA | DCM, 0°C → 25°C | Pyridine N-oxide derivatives | Modulation of electronic properties |

| Cu(OAc)₂ | MeCN, 80°C | Bicyclic pyridooxazepines | Central nervous system drug leads |

Comparative Reactivity Table

| Position | Reactivity Profile | Preferred Reactions |

|---|---|---|

| C6-Cl | High (Pd-catalyzed coupling) | Suzuki, Stille, Buchwald–Hartwig |

| C4-H | Moderate (via metalation) | Lithiation/electrophilic trapping |

| N-Tert-Bu | Low (requires strong acid/base) | Deprotection to free amine |

Key Finding : The chloro group exhibits superior reactivity over the tert-butyl-protected amine in most transition-metal-mediated reactions .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

N-(Tert-butyl)-6-chloro-2-pyridinamine serves as a key intermediate in the synthesis of biologically active compounds. Its structural features facilitate the development of pharmaceuticals targeting various diseases.

Case Study: Antimicrobial Activity

Research has shown that derivatives of pyridinamine compounds exhibit antimicrobial properties. A study indicated that modifications to the pyridine ring can enhance activity against specific bacterial strains, making this compound a candidate for further exploration in antibiotic development.

Organic Synthesis

This compound is utilized as a building block in organic synthesis, particularly in the formation of more complex molecules. Its reactivity allows for various substitution reactions, leading to the creation of diverse pyridinamine derivatives.

Synthesis Pathways

- Substitution Reactions : this compound can undergo nucleophilic substitution to form new derivatives, which can be tailored for specific applications in drug design.

- Oxidation and Reduction Reactions : These reactions can yield N-oxides and reduced amine derivatives, expanding the library of compounds available for testing in biological assays .

Material Science

In material science, this compound is explored for its potential use in developing new materials with specific properties.

Applications in Coatings and Polymers

The compound's chemical structure allows it to act as a modifier in polymer formulations, potentially enhancing properties like adhesion and thermal stability. Research indicates that incorporating such pyridine derivatives into polymer matrices can improve their mechanical properties .

Environmental Chemistry

The synthesis of this compound has been studied within the context of green chemistry. Innovative methods aim to reduce waste and improve efficiency in its production.

Green Synthesis Approaches

Recent patents describe eco-friendly processes for synthesizing related compounds, emphasizing the importance of sustainability in chemical manufacturing . These methods often utilize less hazardous reagents and solvents, aligning with contemporary environmental standards.

Biological Research

Beyond its synthetic utility, this compound has been investigated for its potential biological activities.

Case Study: Anti-inflammatory Properties

Studies have suggested that certain pyridine derivatives possess anti-inflammatory effects. Investigating this compound could reveal its efficacy in treating conditions characterized by inflammation, such as arthritis or other chronic diseases .

Mecanismo De Acción

The mechanism of action of N-(Tert-butyl)-6-chloro-2-pyridinamine involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group can enhance the compound’s binding affinity and selectivity by providing steric hindrance and hydrophobic interactions . The chlorine atom can participate in hydrogen bonding and other electrostatic interactions, further stabilizing the compound’s binding to its target .

Comparación Con Compuestos Similares

Similar Compounds

6-Chloro-2-pyridinamine: Lacks the tert-butyl group, resulting in different reactivity and binding properties.

N-(Tert-butyl)-2-pyridinamine: Similar structure but without the chlorine atom, affecting its chemical behavior and applications.

N-(Tert-butyl)-4-chloro-2-pyridinamine: Chlorine atom at a different position, leading to variations in reactivity and biological activity.

Uniqueness

N-(Tert-butyl)-6-chloro-2-pyridinamine is unique due to the combination of the tert-butyl group and the chlorine atom at the 6th position, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile intermediate in organic synthesis and its applicability in various research fields .

Actividad Biológica

N-(Tert-butyl)-6-chloro-2-pyridinamine is an organic compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies, providing a comprehensive overview based on diverse research findings.

Chemical Structure and Properties

This compound consists of a tert-butyl group attached to a nitrogen atom in a pyridine ring, with a chlorine atom positioned at the 6th carbon. This unique structure enhances its binding affinity to various biological targets, making it a subject of interest in medicinal chemistry and biological research.

| Property | Details |

|---|---|

| Molecular Formula | C10H13ClN2 |

| Molecular Weight | 200.68 g/mol |

| Solubility | Soluble in organic solvents |

| Appearance | White to off-white solid |

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. The tert-butyl group provides steric hindrance, enhancing the compound's selectivity and binding affinity. This compound has been investigated for its role as a ligand in enzyme mechanisms and protein-ligand interactions, particularly in the context of drug development and therapeutic applications.

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Properties : Preliminary studies suggest that this compound may inhibit the growth of certain bacterial strains, potentially through mechanisms involving disruption of cellular processes essential for bacterial viability .

- Enzyme Inhibition : It has been shown to modulate the activity of specific enzymes involved in inflammatory pathways, suggesting potential anti-inflammatory effects. For instance, compounds with similar structures have been reported to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation .

- Cytotoxicity : Some derivatives related to this compound have demonstrated cytotoxic effects against cancer cell lines, indicating potential applications in cancer therapy.

Case Study 1: Antimicrobial Efficacy

In a study examining the efficacy of various pyridine derivatives against Acinetobacter baumannii, this compound was evaluated for its antibacterial properties. Results showed significant inhibition of bacterial growth, supporting its potential as an antimicrobial agent .

Case Study 2: Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory effects of compounds similar to this compound. The study revealed that these compounds effectively suppressed COX-2 activity, with IC50 values comparable to established anti-inflammatory drugs like celecoxib .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies highlight that modifications to the pyridine ring and substituents can significantly influence biological activity. The presence of electron-donating groups enhances anti-inflammatory properties, while steric factors from the tert-butyl group contribute to improved binding affinities for target enzymes .

Propiedades

IUPAC Name |

N-tert-butyl-6-chloropyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13ClN2/c1-9(2,3)12-8-6-4-5-7(10)11-8/h4-6H,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFUKSNJAEZUXKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC1=NC(=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.